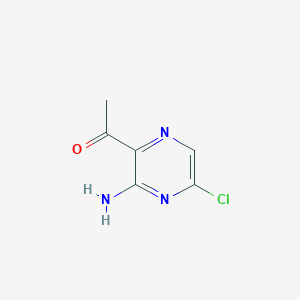
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one is a chemical compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring with two nitrogen atoms at positions 1 and 4. This particular compound features an amino group at the 3-position and a chloro group at the 5-position of the pyrazine ring, with an ethan-1-one moiety attached to the 2-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 3-amino-5-chloropyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with ethan-1-ol in the presence of a base such as triethylamine. The reaction conditions typically require heating under reflux to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), often under acidic conditions.
Reduction: Typical reagents include hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C) or iron (Fe) and hydrochloric acid (HCl).
Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-nitro-5-chloropyrazin-2-yl)ethan-1-one.
Reduction: Formation of this compound (starting material) or 1-(3-diaminopyrazin-2-yl)ethan-1-one.
Substitution: Formation of 1-(3-azido-5-chloropyrazin-2-yl)ethan-1-one.
科学的研究の応用
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one has various scientific research applications across multiple fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
1-(3-Amino-5-chloropyrazin-2-yl)ethan-1-one can be compared with other similar pyrazine derivatives, such as:
1-(3-Amino-5-methylpyrazin-2-yl)ethan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-(3-Amino-5-fluoropyrazin-2-yl)ethan-1-one: Similar structure but with a fluoro group instead of a chloro group.
1-(3-Amino-5-iodopyrazin-2-yl)ethan-1-one: Similar structure but with an iodo group instead of a chloro group.
These compounds differ in their electronic and steric properties, which can influence their reactivity and biological activity. This compound is unique due to the presence of the chloro group, which can impart different chemical and biological properties compared to its analogs.
特性
分子式 |
C6H6ClN3O |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
1-(3-amino-5-chloropyrazin-2-yl)ethanone |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)10-4(7)2-9-5/h2H,1H3,(H2,8,10) |
InChIキー |
PNQBSHNZNQNJPB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=C(N=C1N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-one](/img/structure/B15225800.png)
![(1R,4R)-tert-Butyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B15225803.png)
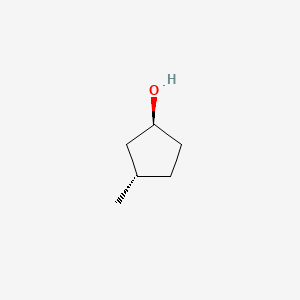
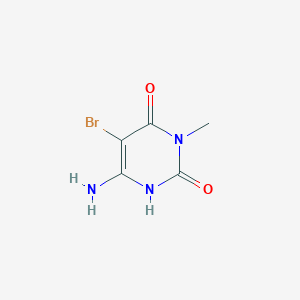
![(1R,4S,5S)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B15225820.png)
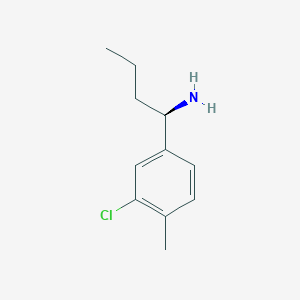
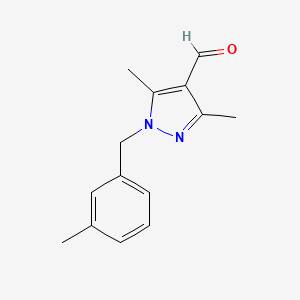
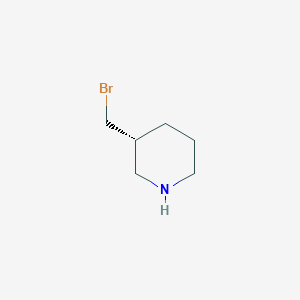
![8-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B15225862.png)
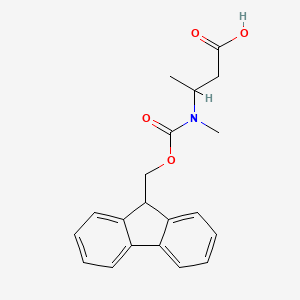
![Methyl 1-(2-(tert-butoxy)-2-oxoethyl)-3-cyclohexyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B15225869.png)
![5-Azaspiro[2.6]nonan-4-one](/img/structure/B15225871.png)
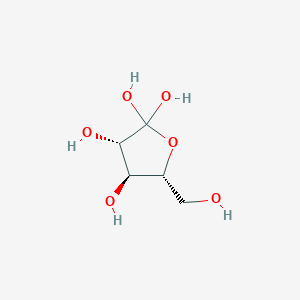
![Rel-(1R,5S,8s)-3-(3-methylisothiazol-5-yl)-3-azabicyclo[3.2.1]octan-8-amine](/img/structure/B15225891.png)
